PK Differentiation: Oral Half-Life vs. cGP
NNZ-2591's key differentiation from its natural counterpart, cyclic glycine-proline (cGP), lies in its engineered pharmacokinetic (PK) profile, which enables systemic and oral administration for CNS disorders. In a Phase 2 clinical trial for Phelan-McDermid syndrome (PMS), NNZ-2591 demonstrated linear PK with an estimated half-life of 7.4 hours in a 30 kg child following oral twice-daily dosing [1]. In stark contrast, the endogenous metabolite cGP is known for poor metabolic stability and lacks the PK properties required for reliable oral dosing in preclinical or clinical settings [2]. This quantitative PK data, derived from a defined human population, provides a robust basis for dose selection and experimental design.
| Evidence Dimension | Pharmacokinetics: Oral Half-Life |
|---|---|
| Target Compound Data | 7.4 hours (estimated in a 30 kg child with PMS receiving oral NNZ-2591 twice daily) |
| Comparator Or Baseline | Endogenous cGP (poor metabolic stability; quantitative oral half-life not established) |
| Quantified Difference | NNZ-2591 has a defined, clinically relevant oral half-life, enabling twice-daily dosing, whereas cGP is not characterized for this parameter and is unsuitable for systemic oral administration. |
| Conditions | Phase 2 open-label clinical trial (NCT05025241) in children/adolescents with Phelan-McDermid syndrome; oral dosing of NNZ-2591 at 4-12 mg/kg twice daily. |
Why This Matters
For procurement, this justifies the selection of NNZ-2591 over endogenous cGP for any in vivo study requiring predictable systemic exposure and oral dosing, directly impacting study feasibility and translatability.
- [1] Berry-Kravis, E., et al. (2025). P166: Safety, efficacy, and exposure-response of NNZ-2591, a synthetic analog of an IGF-1 metabolite, for Phelan-McDermid syndrome in children and adolescents. Genetics in Medicine Open, 3, 101700. View Source
- [2] Guan, J., et al. (2007). Peripheral administration of a novel diketopiperazine, NNZ 2591, prevents brain injury and improves somatosensory-motor function following hypoxia-ischemia in adult rats. Neuropharmacology, 53(6), 749-762. View Source
